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Abstract: Nitrosyl fluoride (NOF) is a highly reactive electrophilic agent utilized in the

synthesis of specialized organofluorine compounds. Its reaction with fluoroolefins and

azaalkenes provides a direct pathway to α-fluoro-α-nitrosoalkanes and N-nitrosoamines,

respectively. These products serve as versatile intermediates for creating more complex

molecules, including heterocyclic compounds like 1,2-oxazetidines, and for introducing

fluorinated moieties into potential drug candidates. The incorporation of fluorine is a well-

established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic

properties such as metabolic stability, lipophilicity, and binding affinity[1][2][3][4][5]. This

document outlines the synthesis of nitrosyl fluoride and provides detailed protocols and

quantitative data for its reactions with selected fluoroolefins and azaalkenes.

Synthesis of Nitrosyl Fluoride (NOF)
The preparation of pure nitrosyl fluoride is a critical first step for its use in subsequent

reactions. A common and effective method is the direct vapor-liquid fluorination of nitric oxide

(NO)[6]. This process yields NOF with high purity, avoiding contaminants like silicon

tetrafluoride that can arise when using glass reactors[6]. Alternative methods include reacting

nitrosyl sulfuric acid with hydrofluoric acid in the presence of water[7].

Experimental Protocol: Preparation of NOF
This protocol is adapted from the direct fluorination method[6].
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Caution: Nitric oxide, fluorine, and nitrosyl fluoride are toxic, corrosive, and highly reactive

gases[8][9]. All operations must be conducted in a well-ventilated fume hood with appropriate

personal protective equipment. The reaction can be extremely exothermic[8][9].

System Preparation: Assemble a reaction system consisting of a fluorothene reactor, a cold

trap, and connecting copper tubing with brass Kerotest valves. The system must be leak-

proof and passivated with fluorine gas prior to use. Evacuate the entire system.

Condensation of NO: Cool the fluorothene reactor with liquid nitrogen. Pass commercial

nitric oxide through a cold trap maintained at 163 K (-110 °C) with an isopentane-liquid

nitrogen bath to remove any nitrogen dioxide impurities. Condense the purified nitric oxide

into the reactor.

Reaction: Remove the liquid nitrogen bath and allow the nitric oxide to warm to just above its

melting point (-163.6 °C).

Fluorine Addition: Slowly introduce fluorine gas, which has been passed through a sodium

fluoride tower to remove any hydrogen fluoride, into the reactor containing the liquid nitric

oxide. The reaction is often accompanied by a small flame upon initial contact[6].

Monitoring: Continue the addition of fluorine in small portions. The liquid in the reactor will

progressively lighten in color from the characteristic blue of liquid NO to a colorless liquid as

the product (NOF) is formed.

Purification and Isolation: Once the reaction is complete (the liquid is colorless), freeze the

product with liquid nitrogen and evacuate the system to remove any excess fluorine. The

resulting nitrosyl fluoride can be stored in a suitable passivated cylinder. A yield of over

90% can be expected[6].

Workflow for Nitrosyl Fluoride Synthesis
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Caption: Workflow for the synthesis of Nitrosyl Fluoride (NOF).

Reaction of NOF with Fluoroolefins
Nitrosyl fluoride adds across the double bond of fluoroolefins in an electrophilic addition

reaction[10][11][12][13]. The reaction typically proceeds by the attack of the electrophilic

nitrogen of NOF on the π-bond of the alkene[10]. This addition forms an intermediate α-fluoro-

α-nitrosoalkane. This nitroso compound can either be isolated or, if the reaction conditions and

substrate allow, undergo further reaction, such as a [2+2] cycloaddition with another molecule

of the fluoroolefin to yield a stable 1,2-oxazetidine ring system[14].

Reaction Data
The reaction conditions are critical and often require elevated temperatures and pressures for

less reactive fluoroolefins like tetrafluoroethylene[14].
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Fluoroolefin
Molar Ratio
(Olefin:NOF
)

Conditions Products Yield (%) Reference

Tetrafluoroeth

ylene (TFE)
2:1

100 °C, 8 h,

1120 psig

(initial)

2-

Pentafluoroet

hyl-3,3,4,4-

tetrafluoro-

1,2-

oxazetidine

55 [14]

Hexafluoropr

opene (HFP)
1:1 150 °C, 12 h

Perfluoro(2-

methyl-1,2-

oxazetidine),

Heptafluoro-

2-

nitrosopropan

e

Not specified [14]

Experimental Protocol: Reaction of NOF with
Tetrafluoroethylene (TFE)
This protocol is based on the synthesis of 2-pentafluoroethyl-3,3,4,4-tetrafluoro-1,2-

oxazetidine[14].

Reactor Preparation: Use a pre-fluorinated Hastelloy "C" pressure vessel. Evacuate the

vessel and cool it with liquid nitrogen.

Charging Reactants: Condense a known amount of nitrosyl fluoride into the reactor.

Subsequently, condense a two-fold molar excess of tetrafluoroethylene into the same

reactor.

Reaction: Seal the reactor and allow it to warm to room temperature. Place the reactor in a

suitable heating mantle or oven and heat to 100 °C. The autogenous pressure will be high

(e.g., starting at 1120 psig)[14].
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Monitoring: Monitor the reaction by observing the pressure drop. The reaction is considered

complete when the pressure stabilizes (e.g., after 8 hours, the pressure may drop to around

260 psig)[14].

Work-up and Isolation: Cool the reactor to room temperature and then further with liquid

nitrogen. Carefully vent any unreacted TFE. The crude product, a colorless liquid, can then

be transferred from the reactor.

Purification: Purify the crude product by fractional distillation to isolate the 2-pentafluoroethyl-

3,3,4,4-tetrafluoro-1,2-oxazetidine.

Reaction Pathway Diagram
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Caption: Reaction of NOF with fluoroolefins to form 1,2-oxazetidines.

Reaction of NOF with Azaalkenes
Similar to its reaction with fluoroolefins, nitrosyl fluoride readily adds to the carbon-nitrogen

double bond of azaalkenes. This reaction provides a route to N-fluoro-N-nitrosoamines. For

instance, NOF adds to pentafluoroazapropene at low temperatures to form N-nitroso-

bis(trifluoromethyl)amine[14].

Reaction Data
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Azaalkene
Molar Ratio
(Azaalkene:
NOF)

Conditions Product Yield (%) Reference

Pentafluoroaz

apropene
1:1

Low

Temperature

N-Nitroso-

bis(trifluorom

ethyl)amine

Not specified [14]

Experimental Protocol: Reaction of NOF with
Pentafluoroazapropene
This protocol is derived from the description of the reaction in the literature[14].

Reactor Setup: In a suitable passivated, vacuum-tight apparatus equipped with a cold finger,

condense pentafluoroazapropene at -196 °C (liquid nitrogen).

Reactant Addition: Slowly add an equimolar amount of nitrosyl fluoride to the condensed

azaalkene.

Reaction: Allow the mixture to warm slowly. The reaction is facile and occurs at low

temperatures[14].

Isolation: The product, N-nitroso-bis(trifluoromethyl)amine, can be isolated from the reaction

mixture by trap-to-trap distillation.

Applications in Research and Drug Development
The products derived from the reaction of NOF with fluoroolefins and azaalkenes are valuable

in synthetic and medicinal chemistry.

Synthetic Intermediates: α-Fluoro-α-nitroso compounds are versatile building blocks for

synthesizing other complex fluorinated molecules[15][16].

Medicinal Chemistry: The introduction of fluorine or fluorine-containing groups (like CF3) is a

cornerstone of modern drug design[3]. It can enhance metabolic stability, increase binding

affinity to target proteins, and modulate lipophilicity and membrane permeability[1][2][5]. The
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products from NOF addition reactions provide direct access to molecules containing both

fluorine and a nitroso group, which can be further functionalized.

Diagnostic Tools: Fluorine-18, a positron-emitting isotope, is widely used in Positron

Emission Tomography (PET) imaging for medical diagnostics[1][2][3]. Synthetic methods

developed for fluorination can potentially be adapted for the synthesis of 18F-labeled PET

tracers.
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Caption: Role of NOF reactions in the drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1213285#reaction-of-nitrosyl-fluoride-with-
fluoroolefins-and-azaalkenes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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